molecular formula C19H23N3O3 B2589468 N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 1023475-87-7

N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No. B2589468
CAS RN: 1023475-87-7
M. Wt: 341.411
InChI Key: NEKPEHXVTVSSSF-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Synthesis and Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide belongs to a class of compounds with various synthesized forms, explored for their potential in medical and biological applications. Research has shown that derivatives of this compound have been synthesized and studied for their antitumor, antimonoamineoxidase, analgesic, anti-inflammatory, and antiviral activities. These derivatives include various quinazolinone scaffolds that are designed and evaluated for their effectiveness against different cell lines, indicating their potential as therapeutic agents. For instance, the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed extensive-spectrum antitumor efficiency, highlighting the significance of these compounds in developing new cancer treatments (Mohamed et al., 2016).

Anticonvulsant Activity

The design and synthesis of new derivatives of 3H-quinazolin-4-one have also shown promising anticonvulsant activity. This suggests the potential of these compounds in treating epilepsy and other seizure disorders, thereby broadening the scope of N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide derivatives in neurological research (El-Helby & Wahab, 2003).

Targeted Cancer Therapy

Furthermore, the development and binding mode assessment of specific derivatives targeting thymidylate synthase inhibitor that targets tumor cells have been explored. These studies focus on the selective intracellular accumulation through specific receptors, such as α-folate receptor, which is overexpressed mainly in ovarian and lung cancer tumors. This selective targeting hints at the potential for efficacy with lower toxicity, a crucial aspect in the development of cancer therapies (Tochowicz et al., 2013).

Psychotropic Potential

Lastly, the synthesis and psychotropic activity of certain derivatives suggest potential applications in treating psychiatric disorders. This opens up avenues for further research into the neuropharmacological properties of these compounds, potentially leading to new treatments for mental health conditions (Grigoryan et al., 2011).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)21-19(22)25/h4-6,8-9H,1-3,7,10-13H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPEHXVTVSSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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